Acetamide-13C2
Overview
Description
Synthesis Analysis
Acetamide-13C2's synthesis involves isotopic labeling, where carbon atoms are substituted with carbon-13 isotopes. This modification allows for detailed analysis of chemical pathways and mechanisms. For instance, the metabolism of [1,2-13C2]acetate in rat brain has been studied using in vivo and in vitro 13C NMR spectroscopy, highlighting its utility in tracing metabolic processes and understanding the complex biochemistry of organisms (Cerdán et al., 1990).
Molecular Structure Analysis
The molecular structure of acetamide, including variants like Acetamide-13C2, has been extensively studied. Gas electron diffraction studies have provided detailed bond distances and angles, contributing to our understanding of its three-dimensional shape and electronic distribution (Kitano & Kuchitsu, 1973). Such detailed structural information is crucial for predicting reactivity and interaction with other molecules.
Chemical Reactions and Properties
Acetamide and its isotopically labeled variants participate in various chemical reactions, highlighting the amide bond's reactivity. For example, the reaction of H atoms with CH3CONH2 in solid para-hydrogen has been observed, producing radicals that can further react to form complex organic molecules, demonstrating acetamide's role in astrochemical and prebiotic chemistry (Haupa et al., 2020).
Scientific Research Applications
Chemical Synthesis and Heterocyclic Compounds
Acetamide derivatives, such as 2-cyano-N-(2-hydroxyethyl) acetamide, are pivotal in the synthesis of various heterocyclic systems. These compounds serve as vital intermediates in creating novel and synthetically useful heterocyclic structures, highlighting their significance in chemical synthesis and pharmaceutical research (Gouda et al., 2015).
Neurological and Psychiatric Applications
N-acetylcysteine (NAC), a compound related to acetamide, has shown potential in treating an array of neurological and psychiatric disorders. Its application extends to conditions like autism, Alzheimer's disease, various substance addictions, bipolar disorder, depression, trichotillomania, nail biting, skin picking, obsessive-compulsive disorder, schizophrenia, drug-induced neuropathy, and progressive myoclonic epilepsy. This extensive list underlines the compound's versatility and its role in attenuating pathophysiological processes such as oxidative stress, apoptosis, mitochondrial dysfunction, neuroinflammation, and dysregulation in glutamate and dopamine pathways (Deepmala et al., 2015).
Modulation of Glutamate and Antioxidant Therapy
N-acetylcysteine's role as a glutamate modulator has sparked interest due to its therapeutic effect across various psychiatric disorders. As a precursor to cysteine and glutathione, it plays a crucial role in managing glutamate homeostasis and mitigating oxidative stress. The compound is under investigation for its potential benefits in substance use disorders (SUD), reflecting the ongoing exploration of its clinical applications and the need for larger trials to validate its efficacy (Alves et al., 2021).
Clinical Utility and Safety
Despite N-acetylcysteine's wide-ranging applications, its safety and tolerability remain points of consideration. It's generally regarded as safe when administered orally, but intravenous administration poses certain risks. Its clinical utility spans several conditions, with strong support for its use in treating paracetamol overdose and emerging evidence in psychiatric contexts, particularly in schizophrenia and bipolar disorder. This highlights the importance of further research to define optimal dosages, assess long-term tolerability, and identify potential side effects (Dodd et al., 2008).
Safety And Hazards
Future Directions
There is considerable interest in the development of new approaches to direct amidation . The ACS Green Chemistry Institute assessed the amide bond formation with good atom economy as one of the biggest challenges for organic chemists . There are uncertainties about its levels in foods. This report presents evidence that thermal decomposition of N-acetylated sugars and amino acids in heated gas chromatograph injectors contributes to artifactual acetamide in milk and beef .
properties
IUPAC Name |
acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFVBJFMPXGRIB-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
61.053 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide-13C2 | |
CAS RN |
600726-26-9 | |
Record name | Ethanamide-13C2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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